

Application Note: BMS-911172 Formulation & Dosing Guide (PO vs. IP)

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574176

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Abstract

This application note provides a technical roadmap for the preclinical administration of **BMS-911172**, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor.^[1] While early efficacy studies often utilize subcutaneous (SC) or intraperitoneal (IP) routes for rapid proof-of-concept, oral (PO) administration is critical for translational chronic pain and antiviral studies.^[1] This guide analyzes the physicochemical constraints of **BMS-911172**—specifically its pH-dependent solubility—and provides optimized protocols for both PO and IP delivery to ensure consistent pharmacokinetic (PK) exposure and minimize vehicle-induced toxicity.^[1]

Compound Profile & Mechanism

BMS-911172 (also known as Compound 17) is a potent, brain-penetrant small molecule inhibitor of AAK1.^[1]

- Target: AAK1 (Adaptor-Associated Kinase 1).^{[1][2][3][4][5]}
- Primary Indication: Neuropathic pain (via inhibition of AP2M1 phosphorylation in the spinal cord/brain).
- Secondary Indication: Antiviral (HCV, Dengue, Ebola) via disruption of clathrin-mediated viral entry.^[1]
- Molecular Weight: 339.34 g/mol .^{[1][2][5][6]}

- Solubility Profile:
 - pH 1.0 (Simulated Gastric Fluid): ~5.85 mg/mL (High).[1]
 - pH 7.4 (Physiological/PBS): ~0.60 mg/mL (Low).[1]

Mechanism of Action (Signaling Pathway)

BMS-911172 blocks the phosphorylation of the $\mu 2$ subunit of the AP-2 complex (AP2M1).[1]

This prevents the conformational change required for clathrin-coated pit formation, thereby halting receptor endocytosis (pain signaling) or viral entry.[1]



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Figure 1: Mechanism of Action.[1] **BMS-911172** inhibits AAK1, preventing the phosphorylation of AP2M1 required for clathrin-mediated endocytosis.[1][7]

Formulation Strategy: The Solubility Challenge

The critical challenge with **BMS-911172** is its pH-dependent solubility.[1] It dissolves well in the acidic environment of the stomach (pH 1-2) but risks precipitation upon entering the neutral environment of the small intestine (pH 6-7) or the peritoneum (pH 7.4).[1]

- Risk for PO: Precipitation in the intestine leads to low/variable bioavailability (F).[1]
- Risk for IP: Injection of an acidic solution or a solution that precipitates at neutral pH causes severe peritonitis (writhing, inflammation) and erratic absorption.

Vehicle Selection Matrix

| Feature | Method A: Co-Solvent System | Method B: Cyclodextrin Complex |
|-------------|--|---|
| Composition | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 10% DMSO / 90% (20% SBE- β -CD in Saline) |
| State | Clear Solution (usually) | Suspension or Clear Solution (Concentration dependent) |
| Best For | Intraperitoneal (IP) | Oral Gavage (PO) |
| Pros | Simple preparation; rapid absorption.[1] | Masks taste; prevents intestinal precipitation; improves gut safety.[1] |
| Cons | High osmolality; potential irritation if used repeatedly.[1] | Requires SBE- β -CD (Captisol); more expensive.[1] |

Detailed Experimental Protocols

Protocol A: Preparation for Intraperitoneal (IP) Injection

Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dose at 10 mL/kg volume)[1]

Rationale: IP delivery requires a solution that is as close to neutral pH and isotonic as possible to prevent abdominal irritation.[1] The PEG/Tween system solubilizes the hydrophobic drug while saline provides tonicity.[1]

Materials:

- **BMS-911172** Powder[1][2]
- DMSO (Anhydrous, fresh)[5]
- PEG300 (Polyethylene glycol 300)[1]
- Tween-80 (Polysorbate 80)[1]
- Sterile Saline (0.9% NaCl)[1]

Step-by-Step Procedure:

- Stock Solution: Dissolve 2.5 mg of **BMS-911172** in 100 μ L of DMSO. Vortex until completely dissolved.[1] (Result: 25 mg/mL stock).[1][2][8]
- Co-solvent Addition: Add 400 μ L of PEG300 to the DMSO stock. Vortex vigorously. The solution should remain clear.
- Surfactant Addition: Add 50 μ L of Tween-80. Vortex gently to mix (avoid excessive foaming).
- Dilution: Slowly add 450 μ L of warm (37°C) sterile saline while vortexing.
 - Critical Check: If precipitation occurs (cloudiness), sonicate at 40°C for 5-10 minutes.[1] If it remains cloudy, do not use for IP; switch to Protocol B.[1]
- Sterilization: Pass through a 0.22 μ m PES syringe filter if required for immunocompromised animals.[1]

Dosing Parameter:

- Volume: 10 mL/kg (e.g., 200 μ L for a 20g mouse).[1]
- Frequency: Once daily (QD) or BID. Rotate injection sites to minimize irritation.

Protocol B: Preparation for Oral Gavage (PO)

Target Concentration: 2.5 - 6.0 mg/mL (Suitable for higher doses up to 60 mg/kg)[1]

Rationale: Sulfobutyl ether-beta-cyclodextrin (SBE- β -CD) encapsulates the hydrophobic drug, protecting it from precipitation in the neutral pH of the intestine, thereby enhancing oral bioavailability.[1]

Materials:

- **BMS-911172** Powder[1][2]
- SBE- β -CD (Captisol®) or HP- β -CD[1]
- Sterile Water or Saline[1]

Step-by-Step Procedure:

- Vehicle Prep: Prepare a 20% (w/v) SBE- β -CD solution in saline.^{[1][2][8]} (Dissolve 2g SBE- β -CD in 10 mL saline). Stir until clear. Store at 4°C.^{[1][2][8]}
- Drug Solubilization: Dissolve required amount of **BMS-911172** in 10% of final volume DMSO.
- Complexation: Slowly add the 90% volume of the 20% SBE- β -CD vehicle to the DMSO/Drug mixture.
- Homogenization:
 - Sonicate for 10-15 minutes.
 - A fine suspension is acceptable for PO dosing.^[1]
 - Tip: Constant magnetic stirring during dosing is recommended to ensure dose uniformity.^[1]

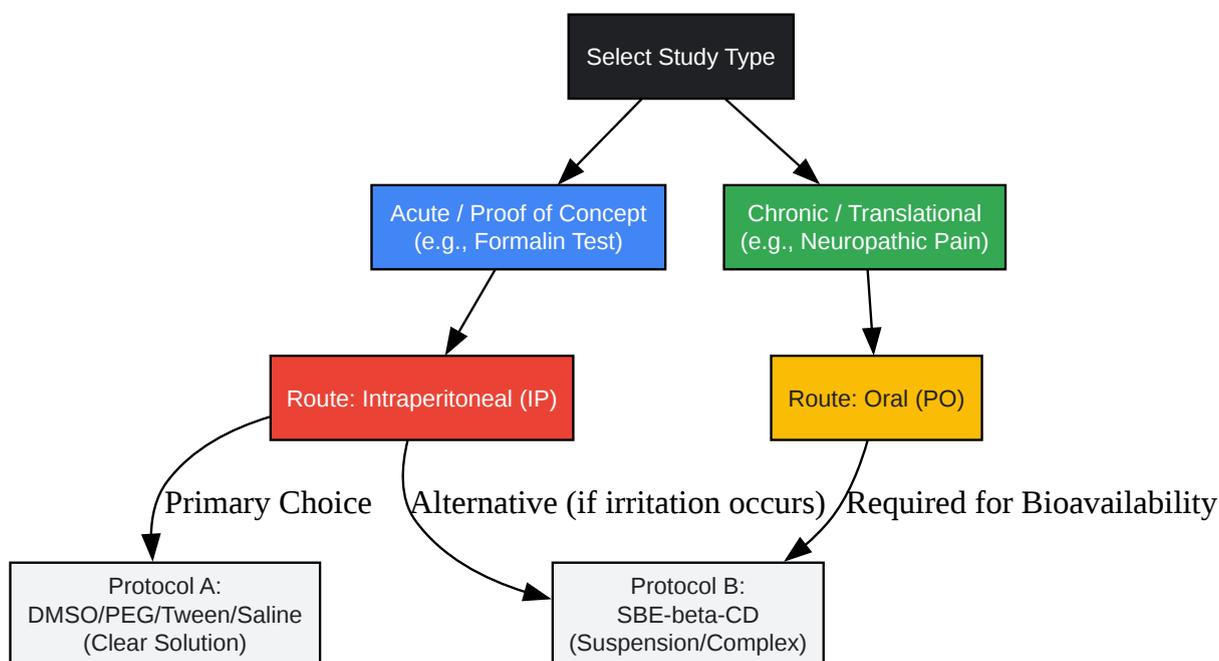
Dosing Parameter:

- Volume: 10 mL/kg.^[1]
- Technique: Use a flexible gavage needle (plastic feeding tube) to avoid esophageal trauma.^[1]

Comparative Analysis: PO vs. IP

| Parameter | Intraperitoneal (IP) | Oral (PO) |
|---------------------|--|---|
| Tmax (Time to Peak) | Rapid (15–30 min) | Delayed (30–60 min) |
| Cmax (Peak Conc.) | High (Risk of off-target toxicity) | Moderate (Sustained exposure) |
| Bioavailability (F) | High (~90-100%) | Variable (Est. 30-60% depending on formulation) |
| First-Pass Effect | Partial (absorbed into portal vein) | Significant (Liver metabolism) |
| Experimental Use | Acute Pain Models (Formalin, Writhing) | Chronic Models (Neuropathic, Antiviral) |
| Toxicity Risk | Peritonitis, Adhesions | GI Disturbance (Diarrhea) |

Decision Workflow



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Figure 2: Decision tree for selecting the appropriate route and formulation based on study duration and goals.[1]

Safety & Handling

- Storage: Store **BMS-911172** powder at -20°C. Stock solutions in DMSO can be stored at -20°C for 1 month. Aqueous formulations (Protocol A/B) must be prepared fresh daily.
- Animal Monitoring:
 - IP: Monitor for "writhing" immediately post-injection (indicates vehicle irritation).[1] If observed, dilute DMSO concentration to <5% or switch to Protocol B.
 - PO: Monitor body weight daily. >10% weight loss suggests GI toxicity.[1]
- Control Groups: Always include a "Vehicle Only" control group matched to the exact formulation used (e.g., 10% DMSO/40% PEG/5% Tween/45% Saline) to distinguish vehicle effects from drug effects.

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